molecular formula C17H18F2N2 B154382 1-[Bis(4-fluorophenyl)methyl]piperazine CAS No. 27469-60-9

1-[Bis(4-fluorophenyl)methyl]piperazine

Cat. No.: B154382
CAS No.: 27469-60-9
M. Wt: 288.33 g/mol
InChI Key: TTXIFFYPVGWLSE-UHFFFAOYSA-N
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Description

1-[Bis(4-fluorophenyl)methyl]piperazine (BFMP) is a piperazine derivative characterized by a central piperazine ring substituted with a bis(4-fluorophenyl)methyl group. This compound serves as a critical intermediate in synthesizing pharmacologically active agents, particularly calcium channel blockers like flunarizine (1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine), which is used for migraine prophylaxis and as an antihistamine . BFMP derivatives have also been explored for acetylcholinesterase (AChE) inhibition in Alzheimer’s disease , antimicrobial activity , and multi-receptor targeting in central nervous system (CNS) disorders .

The compound’s crystallographic structure reveals a chair conformation of the piperazine ring, with protonation at both nitrogen atoms in its di-cationic form. Short intramolecular hydrogen bonds (O⋯O distances: 2.418–2.441 Å) and interactions with counterions (e.g., maleate) stabilize its crystal packing .

Properties

IUPAC Name

1-[bis(4-fluorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXIFFYPVGWLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057699
Record name 1-(Bis(4-fluorophenyl)methyl)piperazine
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Molecular Weight

288.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27469-60-9
Record name 1-[Bis(4-fluorophenyl)methyl]piperazine
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Record name 1-(Bis(4-fluorophenyl)methyl)piperazine
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Record name 1-(Bis(4-fluorophenyl)methyl)piperazine
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Record name 1-[bis(4-fluorophenyl)methyl]piperazine
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Record name 1-(Bis(4-fluorophenyl)methyl)piperazine
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Preparation Methods

Single-Step Synthesis via Halogenated Intermediates

The most widely reported method involves reacting bis(4-fluorophenyl)methyl chloride with piperazine in a polar aprotic solvent. The reaction proceeds via nucleophilic displacement of the chloride atom by the secondary amine group of piperazine. Key parameters include:

Parameter Conditions Impact on Yield Source
Solvent Dichloromethane, toluene, or DMFDMF enhances solubility but complicates purification
Base K₂CO₃, Na₂CO₃, or Et₃NEt₃N minimizes side reactions but increases cost
Molar Ratio 1:1.2 (piperazine:chloride)Excess piperazine drives reaction to completion
Temperature 80–100°CHigher temps reduce reaction time (6–8 hrs)

Hydrogen chloride (HCl), a byproduct, is neutralized by the base to prevent protonation of piperazine, which would halt the reaction. Post-synthesis, the crude product is purified via recrystallization (ethanol/water) or column chromatography, yielding >98% purity.

Two-Step Process for Industrial-Scale Production

A patent-pending method optimizes scalability by introducing N-(2-hydroxyethyl)piperazine as an intermediate:

  • Step 1 : React bis(4-fluorophenyl)methyl chloride with N-(2-hydroxyethyl)piperazine in toluene using K₂CO₃.

  • Step 2 : Hydrolyze the intermediate under acidic conditions (HCl, reflux) to yield 1-[bis(4-fluorophenyl)methyl]piperazine.

Advantages :

  • Eliminates excess piperazine usage, reducing raw material costs by 30%.

  • Achieves 92% yield with 99.5% HPLC purity after recrystallization.

Optimization of Reaction Conditions

Base Selection and Stoichiometry

Bases critically influence reaction efficiency:

Base Reaction Time Yield Byproducts
K₂CO₃8 hrs85%Minimal
Na₂CO₃10 hrs78%Sodium chloride
Et₃N6 hrs88%Triethylamine hydrochloride

Triethylamine accelerates the reaction but necessitates post-synthesis filtration to remove Et₃N·HCl. Potassium carbonate offers a balance between cost and efficiency for industrial applications.

Solvent Systems and Temperature Control

Elevated temperatures (80–100°C) in toluene or dichloromethane reduce viscosity and enhance mixing. However, DMF, though high-boiling, complicates solvent recovery and increases environmental disposal costs.

Industrial-Scale Synthesis and Quality Control

Continuous Flow Reactor Design

Modern facilities employ continuous flow reactors to improve consistency:

  • Residence Time : 2–3 minutes at 100°C.

  • Throughput : 50 kg/hr with 89% yield.

  • Purity : >99% by GC-MS, meeting pharmaceutical-grade standards.

Purification Protocols

  • Recrystallization : Ethanol/water (3:1) yields needle-like crystals (mp 88–92°C).

  • Chromatography : Silica gel (hexane/ethyl acetate 4:1) resolves residual bis(4-fluorophenyl)methanol impurities.

Comparative Analysis of Methods

Method Yield Purity Cost (USD/kg) Scalability
Single-Step (K₂CO₃)85%98%120Moderate
Two-Step (Industrial)92%99.5%95High
Continuous Flow89%99%110Very High

The two-step industrial method dominates large-scale production due to its cost-effectiveness, while continuous flow systems are preferred for high-purity APIs .

Chemical Reactions Analysis

Scientific Research Applications

Synthesis Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial synthesis intermediate in the production of various APIs, particularly those classified as calcium channel blockers. Notable drugs synthesized using this compound include flunarizine and lomerizine, which are utilized in treating migraines and other neurological conditions . The synthesis typically involves nucleophilic substitution reactions, highlighting the compound's versatility in drug development.

Antiproliferative Activity

Recent studies have demonstrated that derivatives containing this compound exhibit potent antiproliferative effects against several cancer cell lines. For instance, a study reported that compounds incorporating this piperazine derivative showed significant growth inhibition rates in various cancer types, including:

  • Non-Small Cell Lung Cancer (NSCLC) : GI₅₀ of 1.35 µM on the HOP-92 cell line.
  • Breast Cancer : GI₅₀ values as low as 1.00 µM on MDA-MB-468 cells.
  • Colon Cancer : Growth inhibition rates exceeding 80% on KM12 cell lines .

The effectiveness of these compounds is attributed to their ability to selectively target cancer cells while exhibiting lower toxicity towards normal cells, making them promising candidates for further development into anticancer therapies .

Crystallographic Insights

The structural analysis of this compound has revealed that it adopts a chair conformation typical of piperazine derivatives. The dihedral angle between the fluorobenzene rings is approximately 73.4°, indicating a stable molecular configuration conducive to biological activity . Such structural insights are vital for understanding how modifications to the piperazine moiety can influence pharmacological properties.

Data Tables

Application AreaSpecific UseNotable Findings
Medicinal ChemistrySynthesis IntermediateUsed in flunarizine and lomerizine production
Anticancer ResearchAntiproliferative AgentGI₅₀ values < 2 µM against various cancer cells
Structural AnalysisCrystallographyChair conformation with specific dihedral angles

Case Study 1: Anticancer Efficacy

A study investigated the effects of various piperazine derivatives, including those based on this compound, on a panel of 60 human tumor cell lines (NCI60). The results indicated that certain derivatives achieved over 90% growth inhibition in specific cancer types, demonstrating their potential as effective anticancer agents .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis pathways for producing piperazinylacetamides derived from this compound. The findings highlighted improved yields and purities, facilitating the development of new anticancer drugs with enhanced efficacy and reduced side effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Key Observations :

  • Position 4 Substitution : The pharmacological profile of BFMP derivatives heavily depends on substituents at the piperazine’s 4-position. For example:
    • Flunarizine and Lomerizine (calcium channel blockers) require bulky aromatic groups (e.g., propenyl or trimethoxybenzyl) for activity .
    • GBR-12909 combines a 3-phenylpropyl chain with a bis-F-benzhydryl group for dopamine transporter (DAT) affinity (Ki = 0.3–1.5 nM) .
  • Fluorine Impact: The bis(4-fluorophenyl) group enhances metabolic stability and receptor binding compared to non-fluorinated analogs (e.g., diphenylmethyl derivatives) .

Table 2: Activity of BFMP Derivatives vs. Analogues

Activity Type BFMP Derivatives (Examples) Analogues (Examples) Efficacy Comparison Reference
Acetylcholinesterase Inhibition BFMP alkyl/aryl halide derivatives Donepezil, Galantamine Moderate AChE inhibition (IC50 ~10–50 µM)
Antimicrobial Activity Sulfonamide/carboxamide BFMP derivatives Ampicillin, Ciprofloxacin Low to moderate activity (MIC: 25–100 µg/mL)
Dopamine Receptor Affinity BFMP-benzothiazole hybrids (e.g., 16, 17) Haloperidol, Risperidone Moderate D2R affinity (Ki = 159–195 nM)
Calcium Channel Blockade Flunarizine Propranolol, Verapamil Less effective than propranolol in migraine

Key Findings :

  • AChE Inhibition : BFMP derivatives exhibit weaker activity than clinical AChE inhibitors (e.g., donepezil, IC50 ~10 nM) but provide a scaffold for further optimization .
  • Antimicrobial Gaps : While BFMP sulfonamides show activity against Bacillus subtilis and E. coli, they underperform compared to standard antibiotics like ampicillin .
  • Receptor Selectivity : Substitution with heterocycles (e.g., benzothiazole) reduces 5-HT receptor binding while maintaining moderate D2/D3 affinity .

Crystallographic Stability :

  • BFMP’s di-cationic form exhibits stronger hydrogen bonding (N–H⋯O) compared to mono-protonated analogs (e.g., 1-benzhydryl piperazine), enhancing salt stability .

Biological Activity

1-[Bis(4-fluorophenyl)methyl]piperazine is a synthetic compound belonging to the class of piperazine derivatives. It has garnered attention for its potential pharmacological applications, particularly in neuropharmacology, due to its unique structural features and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with two fluorophenyl groups. Its molecular formula is C18_{18}H20_{20}F2_2N, with a molecular weight of approximately 304.36 g/mol. The presence of fluorine atoms enhances lipophilicity and may influence receptor interactions.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects, primarily through its interactions with neurotransmitter systems. Notably, it has been studied for its potential as:

  • Dopamine Reuptake Inhibitor : The compound has shown promise as an inhibitor of dopamine uptake in the central nervous system, which may have implications for treating disorders such as depression and schizophrenia .
  • Acetylcholinesterase Inhibitor : Molecular modeling studies suggest that it selectively inhibits acetylcholinesterase, potentially contributing to neuroprotective effects.

Antidepressant Activity

The compound's structural characteristics suggest a mechanism that may enhance serotonergic and dopaminergic neurotransmission, which is crucial in the management of depressive disorders. Studies have indicated that similar piperazine derivatives often exhibit antidepressant properties .

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems:

  • Dopamine Transporter Interaction : The compound likely binds to the dopamine transporter (DAT), inhibiting dopamine reuptake and increasing extracellular dopamine levels.
  • Cholinergic Modulation : By inhibiting acetylcholinesterase, it may increase acetylcholine levels, enhancing cholinergic signaling.

Case Studies

Several studies have evaluated the biological activity of this compound and related compounds:

  • Study on Dopamine Uptake Inhibition : A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis and biological evaluation of diphenyl piperazine derivatives, including this compound, demonstrating significant inhibition of dopamine uptake .
  • Neuroprotective Effects : Research indicated that compounds with similar structures exhibited neuroprotective effects in animal models of neurodegenerative diseases, suggesting potential therapeutic applications for this compound.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-Bis(4-fluorophenyl)methyl piperazinePiperazine with fluorophenyl groupsAntidepressant effects
4-Cyclopropylpiperazine-1-carbothioamidePiperazine with cyclopropaneNeuroactive properties
2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-onePiperazine with pyrazole moietyNeuroprotective effects

Q & A

Q. What are the recommended synthetic routes for 1-[bis(4-fluorophenyl)methyl]piperazine, and how can purity be optimized?

Methodological Answer: A common synthesis involves alkylation of piperazine with bis(4-fluorophenyl)methyl bromide. Key steps include:

  • Reagents : 1-(bis(4-fluorophenyl)methyl)piperazine, 1-(2-bromoethoxy)-2-methylbenzene, triethylamine (base), acetonitrile (solvent) .
  • Conditions : Stirring at 60–80°C for 12–24 hours under inert atmosphere.
  • Purification : Post-reaction solvent removal under reduced pressure, followed by recrystallization from ethanol to yield colorless crystals (purity >95%) .
Step Reagent/ConditionPurpose
AlkylationBis(4-fluorophenyl)methyl bromideIntroduces fluorophenyl groups
SolventAcetonitrilePolar aprotic medium for SN2 reaction
BaseTriethylamineNeutralizes HBr byproduct
PurificationEthanol recrystallizationRemoves unreacted starting materials

Q. How is the structural conformation of this compound characterized?

Methodological Answer: X-ray crystallography is the gold standard:

  • Key Parameters :
    • Chair conformation of the piperazine ring (puckering parameters: Q = 0.591 ų, θ = 1.7°, φ = 333°) .
    • Dihedral angle between fluorophenyl rings: 69.10° .
  • Analytical Validation : Compare experimental data (e.g., bond lengths/angles) with computational models (DFT/B3LYP) to confirm accuracy .

Q. What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values as a benchmark .
  • Enzyme Inhibition :
    • Carbonic Anhydrase (hCA I/II) : Spectrophotometric measurement of CO₂ hydration, using acetazolamide as a positive control .
  • Controls : Include vehicle (DMSO) and reference inhibitors to validate assay specificity.
Assay TargetReadoutReference Compound
MTTCell viabilityAbsorbance (570 nm)Doxorubicin
hCA InhibitionEnzyme activityUV-Vis (348 nm)Acetazolamide

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?

Methodological Answer:

  • Substituent Modification :
    • Replace the bis(4-fluorophenyl) group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance enzyme binding .
    • Introduce hydrophobic moieties (e.g., 2-methylphenoxyethyl) to improve membrane permeability .
  • Validation : Test derivatives in enzyme inhibition assays and correlate activity with computational docking scores (AutoDock Vina) .

Q. Example SAR Table :

Derivative SubstituenthCA II IC₅₀ (nM)LogP
Parent compoundBis(4-F)Ph1203.8
Nitro analog4-NO₂454.2
Trifluoromethyl analogCF₃684.5

Q. How can contradictory data in biological assays be resolved?

Methodological Answer:

  • Identify Variables :
    • Assay Conditions : pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
    • Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects.
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., hCA isoforms) .

Q. What computational strategies predict binding modes and pharmacokinetics?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with hCA II (PDB ID: 3KS3). Key residues: His94, Thr199 .
  • ADMET Prediction : SwissADME or pkCSM to estimate:
    • Bioavailability : Lipinski’s Rule of 5 compliance (MW <500, LogP <5).
    • BBB Permeability : Predicted logBB = -0.7 (poor CNS penetration) .

Q. How can crystallographic data resolve polymorphism or stability issues?

Methodological Answer:

  • Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., ethanol, hexane) and compare unit cell parameters .
  • Stability Studies :
    • Thermal gravimetric analysis (TGA) to assess decomposition temperature (>200°C indicates thermal stability) .
    • Dynamic vapor sorption (DVS) to monitor hygroscopicity.

Q. What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Catalytic Optimization : Use Pd/C or nickel catalysts for hydrogenation steps to reduce byproducts .
  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing reaction time by 40% .
Parameter Batch SynthesisFlow Synthesis
Reaction Time24 hours14 hours
Yield65%82%
Purity95%98%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[Bis(4-fluorophenyl)methyl]piperazine
Reactant of Route 2
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1-[Bis(4-fluorophenyl)methyl]piperazine

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